molecular formula C12H15NO2 B14242224 Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- CAS No. 208343-89-9

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy-

Katalognummer: B14242224
CAS-Nummer: 208343-89-9
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: ZJLMNVBJUSVYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core with a hydroxy group and a 1,2-dimethyl-2-propenyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- typically involves the reaction of benzamide with appropriate reagents to introduce the 1,2-dimethyl-2-propenyl and hydroxy groups. One common method involves the use of alkylation reactions followed by hydroxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzamide core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, N-(1,2-dimethyl-2-propenyl)-N-hydroxy- is unique due to the presence of both the hydroxy group and the 1,2-dimethyl-2-propenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

208343-89-9

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

N-hydroxy-N-(3-methylbut-3-en-2-yl)benzamide

InChI

InChI=1S/C12H15NO2/c1-9(2)10(3)13(15)12(14)11-7-5-4-6-8-11/h4-8,10,15H,1H2,2-3H3

InChI-Schlüssel

ZJLMNVBJUSVYBN-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=C)C)N(C(=O)C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.